

comparative sequence analysis of BAI1 orthologs

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A Comprehensive Comparative Analysis of Brain-Specific Angiogenesis Inhibitor (BAI) Orthologs: **BAI1**, BAI2, and BAI3

This guide provides a detailed comparative analysis of the three members of the Brain-Specific Angiogenesis Inhibitor (BAI) family of adhesion G protein-coupled receptors (GPCRs): **BAI1**, BAI2, and BAI3. This comparison is intended for researchers, scientists, and drug development professionals interested in the structural and functional differences and similarities among these important orthologs.

Comparative Overview of BAI Orthologs

The BAI family of proteins, encoded by the ADGRB1, ADGRB2, and ADGRB3 genes, respectively, are characterized by their large N-terminal extracellular domains, a conserved seven-transmembrane domain, and a C-terminal intracellular tail. While they share a common evolutionary origin and certain functional themes, they exhibit distinct structural features and signaling mechanisms that translate into specialized physiological roles.

Sequence and Domain Architecture

A key differentiator among the BAI orthologs lies in their amino acid sequence and the organization of their functional domains. **BAI1**, BAI2, and BAI3 share approximately 45% sequence identity with each other, leading to both conserved and unique structural motifs that dictate their interactions and functions[1].



Feature	BAI1 (ADGRB1)	BAI2 (ADGRB2)	BAI3 (ADGRB3)
Sequence Identity	-	~45% to BAI1	~45% to BAI1
Thrombospondin Type 1 Repeats (TSRs)	5	4	4
Arg-Gly-Asp (RGD) Motif	Present	Absent	Absent
GPCR Proteolysis Site (GPS)	Conserved	Conserved	Conserved
PDZ-binding Motif (QTEV)	Conserved (C- terminus)	Conserved (C- terminus)	Conserved (C- terminus)

Functional Comparison

The structural variations among BAI orthologs underlie their diverse and sometimes overlapping functions in critical biological processes, including angiogenesis, phagocytosis, and synaptogenesis.

Angiogenesis Inhibition

All three BAI proteins have been implicated in the inhibition of angiogenesis, a crucial process in both normal development and tumorigenesis.[2][3][4][5] Their anti-angiogenic properties are primarily attributed to the thrombospondin type 1 repeats (TSRs) in their extracellular domains. [6]

Phagocytosis and Apoptotic Cell Clearance

BAI1 is a well-established receptor for phosphatidylserine (PS), an "eat-me" signal exposed on the surface of apoptotic cells.[3][7][8] The TSR domains of **BAI1** directly recognize PS, initiating a signaling cascade that leads to the engulfment of the apoptotic cell. This function appears to be a specialization of **BAI1**, as similar roles for BAI2 and BAI3 have not been as extensively documented.

Synaptogenesis and Neuronal Function



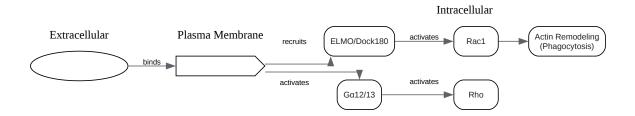
All three BAI orthologs are highly expressed in the brain and play roles in neuronal development and function.[1][9] BAI3 has been shown to be a high-affinity receptor for C1q-like (C1qI) proteins, with a binding affinity (Kd) in the nanomolar range (1-20 nM).[10][11][12] This interaction is crucial for regulating synapse density.[10][13] While **BAI1** and BAI2 are also involved in synaptic regulation, their specific ligands and mechanisms in this context are less clearly defined.[14]

Signaling Pathways

The BAI orthologs utilize distinct intracellular signaling pathways to mediate their diverse functions. These differences are a key aspect of their functional divergence.

BAI1 Signaling

BAI1 can signal through multiple pathways. In the context of phagocytosis, the binding of its TSRs to phosphatidylserine on apoptotic cells leads to the recruitment of an intracellular complex involving ELMO and Dock180, which in turn activates the small GTPase Rac1. **BAI1** can also activate the Rho pathway through its coupling to $G\alpha12/13$ G-proteins.



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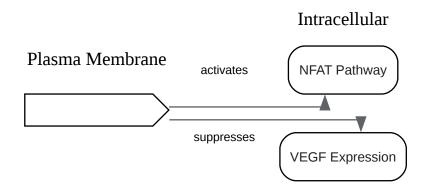
BAI1 Signaling Pathways

BAI2 Signaling

BAI2 signaling is less well-characterized compared to **BAI1**. However, it has been shown to suppress the expression of vascular endothelial growth factor (VEGF) and can activate the



Nuclear Factor of Activated T-cells (NFAT) pathway.[9][15]

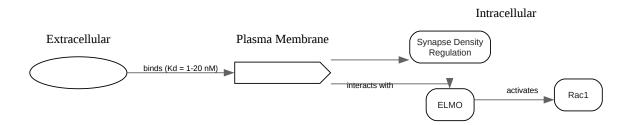


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BAI2 Signaling Pathways

BAI3 Signaling

The primary characterized signaling pathway for BAI3 involves its interaction with C1q-like proteins. This binding at the synapse is critical for regulating synaptic density. Like **BAI1**, BAI3 can also interact with ELMO proteins to activate Rac1, suggesting some overlap in downstream effectors.[15]



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BAI3 Signaling Pathways

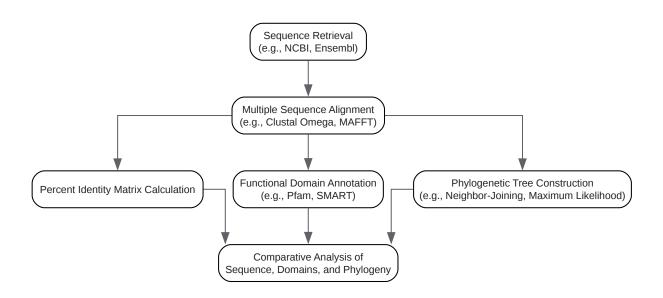


Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize and compare the functions of BAI orthologs.

Comparative Sequence Analysis Workflow

A typical workflow for the comparative sequence analysis of BAI orthologs involves several key steps, from sequence retrieval to phylogenetic tree construction.



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Comparative Sequence Analysis Workflow

In Vitro Angiogenesis (Tube Formation) Assay

This assay is commonly used to assess the anti-angiogenic potential of BAI orthologs.

- Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
- Matrigel Coating: A 96-well plate is coated with Matrigel Basement Membrane Matrix and allowed to solidify at 37°C.



- Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence or absence of conditioned media from cells expressing different BAI orthologs or purified BAI extracellular domain fragments.
- Incubation: The plate is incubated for 4-18 hours to allow for the formation of capillary-like tube structures.
- Quantification: Tube formation is visualized by microscopy and quantified by measuring
 parameters such as total tube length, number of junctions, and number of loops using image
 analysis software. A decrease in these parameters in the presence of a BAI protein indicates
 anti-angiogenic activity.

Rac1 Activation Assay (G-LISA)

This assay is used to quantify the activation of the small GTPase Rac1, a downstream effector of **BAI1** and potentially BAI3.

- Cell Lysis: Cells expressing the BAI ortholog of interest are stimulated and then lysed to release cellular proteins.
- G-LISA Plate: The lysates are added to a 96-well plate that is coated with a Rac-GTP-binding protein. Only active, GTP-bound Rac1 will bind to the plate.
- Detection: The bound active Rac1 is detected using a specific primary antibody against Rac1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Signal Quantification: A colorimetric substrate for HRP is added, and the absorbance is measured at 490 nm. The signal intensity is proportional to the amount of active Rac1 in the cell lysate.

Conclusion

The BAI family of adhesion GPCRs, while sharing a common ancestry, have evolved distinct structural and functional characteristics. **BAI1** exhibits a specialized role in phagocytosis through its unique RGD motif and an additional TSR domain, coupled with a well-defined Rac1 activation pathway. BAI3 has a clear function in synaptogenesis mediated by its high-affinity interaction with C1q-like proteins. BAI2, while also implicated in angiogenesis and neuronal



function, has a more distinct signaling output through the NFAT pathway. Understanding these differences is crucial for elucidating their specific roles in health and disease and for the development of targeted therapeutic strategies. Further research is needed to fully uncover the complete ligand-receptor interactions and downstream signaling networks for all BAI orthologs.

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